Methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate
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Overview
Description
Methyl estradiol-16-beta-carboxylate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a methyl group at the 16-beta position and a carboxylate group, which modifies its chemical properties and biological activity. It is primarily investigated for its potential therapeutic applications and its role as an inhibitor of specific enzymes involved in steroid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl estradiol-16-beta-carboxylate involves several key steps:
Methylenation Reaction: This step introduces a methyl group at the 16-beta position of the steroid nucleus. The reaction typically involves the use of methylene iodide and a strong base such as potassium tert-butoxide.
Hydrogenation Reduction Reaction: Following methylenation, the compound undergoes hydrogenation to reduce any double bonds and stabilize the structure.
Industrial Production Methods: Industrial production of methyl estradiol-16-beta-carboxylate follows similar synthetic routes but is optimized for large-scale synthesis. The process involves:
High-Pressure Reactors: To ensure efficient hydrogenation, high-pressure reactors are employed.
Purification Steps: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity greater than 96%.
Chemical Reactions Analysis
Types of Reactions: Methyl estradiol-16-beta-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or convert ketones to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Methyl estradiol-16-beta-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on steroid activity.
Biology: The compound is investigated for its role in modulating enzyme activity, particularly estradiol 17 beta-dehydrogenase 1.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry
Mechanism of Action
Methyl estradiol-16-beta-carboxylate exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The compound also acts as an inhibitor of estradiol 17 beta-dehydrogenase 1, an enzyme involved in steroid metabolism .
Comparison with Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen with high biological activity.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Methyltestosterone: Another synthetic steroid with androgenic activity
Uniqueness: Methyl estradiol-16-beta-carboxylate is unique due to its specific structural modifications, which confer distinct biological properties. Unlike estradiol, it has enhanced metabolic stability and a different spectrum of biological activity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C20H26O4/c1-20-8-7-14-13-6-4-12(21)9-11(13)3-5-15(14)17(20)10-16(18(20)22)19(23)24-2/h4,6,9,14-18,21-22H,3,5,7-8,10H2,1-2H3 |
InChI Key |
ATXQVYDXJMHPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)C(=O)OC)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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